N-butyl-6-(3-methylphenoxy)hexan-1-amine
Description
N-Butyl-6-(3-methylphenoxy)hexan-1-amine is a secondary amine characterized by a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 3-methylphenoxy group at the sixth carbon.
Properties
IUPAC Name |
N-butyl-6-(3-methylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-4-12-18-13-7-5-6-8-14-19-17-11-9-10-16(2)15-17/h9-11,15,18H,3-8,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWNPSJNJLGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(3-methylphenoxy)hexan-1-amine typically involves a multi-step process:
Formation of the Hexane Chain: The initial step involves the preparation of the hexane chain with the desired substituents. This can be achieved through a series of alkylation and substitution reactions.
Introduction of the Phenoxy Group: The 3-methylphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(3-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-butyl-6-(3-methylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its amine group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-6-(3-methylphenoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenoxy-Substituted Derivatives
- N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (): Substituent: 2,4-dimethylphenoxy group. Its molecular weight (C₁₈H₃₁NO) is slightly higher than the target compound (C₁₇H₂₉NO). Key Data: Canonical SMILES: CCCCNCCCCCCOC1=C(C=C(C=C1)C)C .
- N-Butyl-6-(4-chlorophenoxy)hexan-1-amine (CAS 5564-49-8, ): Substituent: 4-chlorophenoxy group. This contrasts with the electron-donating methyl group in the target compound, which may stabilize aromatic interactions .
- XOB (N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine) (): Substituent: Bromo and methoxy groups on the phenethyl moiety. Impact: Demonstrated dual antagonism of 5-HT₂A receptors and voltage-gated sodium channels (VGSCs). The extended alkyl chain and aromatic substituents enhance lipid solubility and receptor binding affinity compared to simpler phenoxy derivatives .
Alkylamine Backbone Variations
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (): Substituent: Benzyl group instead of butyl. This contrasts with the flexible butyl chain in the target compound .
- 6-[2-(Fluoromethyl)morpholino]hexan-1-amine (): Substituent: Fluoromethyl-morpholino group. Impact: The morpholino ring and fluorine atom improve metabolic stability and bioavailability, as seen in pseudo-irreversible enzyme inhibitors. This highlights the role of heterocyclic substituents in pharmacological applications .
Physicochemical Properties
Table 1: Comparative Thermophysical and Solubility Data
*Estimated based on analogs.
Key Observations:
- Solubility: Bulky substituents (e.g., 2,4-dimethylphenoxy) reduce solubility in polar solvents like methanol or water, whereas simpler alkylamines (e.g., hexan-1-amine) exhibit higher solubility .
- Dielectric Properties : Amine-amide mixtures (e.g., N-butyl derivatives) show intermediate dielectric constants (~5–7), suggesting moderate polarity suitable for organic synthesis or drug delivery .
Functional and Pharmacological Comparisons
Key Observations:
- Receptor Binding : Substituents like bromine or methoxy groups (e.g., XOB) significantly enhance receptor affinity compared to methyl or chloro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
